1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Brand Name: Vulcanchem
CAS No.: 108439-88-9
VCID: VC20775740
InChI: InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE

CAS No.: 108439-88-9

Cat. No.: VC20775740

Molecular Formula: C19H14O5

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE - 108439-88-9

Specification

CAS No. 108439-88-9
Molecular Formula C19H14O5
Molecular Weight 322.3 g/mol
IUPAC Name (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Standard InChI InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
Standard InChI Key UHDVKUQJNWLHLT-IJIVKGSJSA-N
Isomeric SMILES C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator